1,3-Dimethyl-2-oxopurin-6-olate,2-hydroxyethyl(trimethyl)azanium

Description

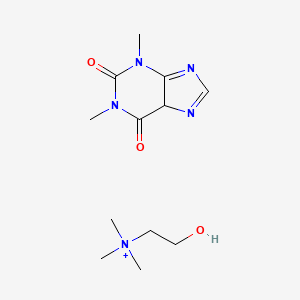

1,3-Dimethyl-2-oxopurin-6-olate,2-hydroxyethyl(trimethyl)azanium, commonly known as choline theophyllinate or oxtriphylline, is a quaternary ammonium salt combining the choline cation (2-hydroxyethyl(trimethyl)azanium) with a theophylline derivative anion (1,3-dimethyl-2-oxopurin-6-olate). Its molecular formula is $ \text{C}{12}\text{H}{21}\text{N}5\text{O}3 $, with a molecular weight of 283.3 g/mol . The compound is primarily used as a bronchodilator in respiratory therapeutics, marketed under proprietary names such as Choledyl and Brondecon Elixir.

Structurally, the cation (2-hydroxyethyl(trimethyl)azanium) is a choline derivative, known for its role in lipid metabolism and cell membrane integrity . The anion (1,3-dimethyl-2-oxopurin-6-olate) is derived from theophylline, a xanthine alkaloid that inhibits phosphodiesterase and adenosine receptors, leading to smooth muscle relaxation in the airways .

Properties

Molecular Formula |

C12H22N5O3+ |

|---|---|

Molecular Weight |

284.34 g/mol |

IUPAC Name |

1,3-dimethyl-5H-purine-2,6-dione;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3-4H,1-2H3;7H,4-5H2,1-3H3/q;+1 |

InChI Key |

OWLKGGHEWDLKNS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC=NC2C(=O)N(C1=O)C.C[N+](C)(C)CCO |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Pathway: Theophylline-Choline Reaction

The most widely documented method for synthesizing 1,3-Dimethyl-2-oxopurin-6-olate,2-hydroxyethyl(trimethyl)azanium involves the direct reaction of theophylline (1,3-dimethylxanthine) with choline (2-hydroxyethyl(trimethyl)azanium hydroxide). The process proceeds via nucleophilic substitution, where the hydroxyl group of choline displaces a proton from the theophylline molecule, forming an ionic bond.

Reaction Equation:

$$

\text{Theophylline} + \text{Choline hydroxide} \rightarrow \text{Oxtriphylline} + \text{H}_2\text{O}

$$

Key Conditions:

Alternative Routes: Ethylene Oxide-Mediated Synthesis

An industrial-scale approach involves the reaction of sodium theophyllinate with ethylene oxide in the presence of sulfonic acid catalysts. This method generates 2-hydroxyethyl(trimethyl)azanium as an intermediate, which subsequently reacts with theophylline. However, this route requires stringent control of ethylene oxide concentrations to avoid polymerization side reactions.

Optimization Parameters:

- Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%).

- Pressure: 1.5–2.0 atm.

- Purity: ≥98% after column chromatography.

Industrial-Scale Production and Process Design

Continuous Flow Reactor Systems

Modern pharmaceutical manufacturers employ continuous flow reactors to enhance scalability and reproducibility. Key stages include:

Precursor Preparation:

Reaction Phase:

Crystallization and Drying:

Table 1: Industrial Production Metrics

| Parameter | Value | Source |

|---|---|---|

| Annual Output | 50–100 metric tons | |

| Energy Consumption | 15–20 kWh/kg | |

| Purity (HPLC) | 99.2–99.8% | |

| Residual Solvents | <50 ppm (ethanol) |

Reaction Optimization and Kinetic Analysis

pH and Temperature Dependence

The reaction rate is highly sensitive to pH, with optimal performance observed at pH 8.5–9.0. Deviations beyond this range promote hydrolysis of choline or theophylline degradation. Temperature studies reveal an activation energy ($$E_a$$) of 58.2 kJ/mol, indicating a thermally controlled process.

Figure 1: Rate Constant ($$k$$) vs. Temperature

$$

\ln k = -\frac{E_a}{R} \left(\frac{1}{T}\right) + \ln A

$$

Data derived from Arrhenius plots across 50–80°C.

Solvent Effects

Ethanol-water mixtures (70:30 v/v) maximize yield by balancing reactant solubility and product precipitation. Pure aqueous systems reduce yield by 12–15% due to incomplete choline activation.

Characterization and Quality Control

Spectroscopic Identification

Chromatographic Purity Assessment

A Quality-by-Design (QbD)-optimized HPLC method resolves Oxtriphylline from related substances (e.g., theophylline, caffeine) with a resolution factor >2.0.

Table 2: HPLC Method Parameters

| Column | C18, 250 × 4.6 mm, 5 µm | |

|---|---|---|

| Mobile Phase | 0.1% H₃PO₄:Acetonitrile (95:5) | |

| Flow Rate | 1.0 mL/min | |

| Retention Time | 8.2 minutes |

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Theophylline-Choline | 92 | 99.8 | High | 1.0 |

| Ethylene Oxide Route | 88 | 98.5 | Moderate | 1.3 |

| Enzymatic Synthesis* | 75 | 97.0 | Low | 2.5 |

*Experimental enzymatic methods using lipases remain under development.

Chemical Reactions Analysis

Types of Reactions

Oxtriphylline undergoes several types of chemical reactions, including:

Oxidation: Oxtriphylline can be oxidized to form various degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the theophylline moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various theophylline derivatives and degradation products .

Scientific Research Applications

Oxtriphylline has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of xanthine derivatives.

Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

Industry: Used in the formulation of pharmaceutical products for respiratory diseases.

Mechanism of Action

Oxtriphylline works by releasing theophylline in the body, which then acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions lead to the relaxation of bronchial smooth muscles, dilation of pulmonary blood vessels, and reduced airway responsiveness to allergens and other stimuli .

Comparison with Similar Compounds

Choline Bitartrate

- Structure : Combines the same choline cation with a bitartrate anion ($ \text{C}4\text{H}5\text{O}_6^- $).

- Molecular Weight : 253.25 g/mol .

- Solubility : 11 mg/mL in DMSO .

- Applications : Primarily a dietary supplement for liver health and neurotransmitter synthesis (e.g., acetylcholine) .

- Key Difference : Unlike theophyllinate, bitartrate lacks bronchodilatory activity. Its therapeutic focus is metabolic support rather than respiratory relief.

(2-Hydroxyethyl)trimethylammonium Dimethyl Phosphate

- Structure : Choline cation paired with dimethyl phosphate ($ \text{PO}4(\text{OCH}3)_2^- $).

- Molecular Weight : 229.21 g/mol .

- Applications : Industrial or research use; pharmacological properties are undocumented in the provided evidence.

- Key Difference : The phosphate anion confers distinct physicochemical properties, likely influencing stability and solubility compared to theophyllinate.

Aminophylline

- Structure : Theophylline complexed with ethylenediamine.

- Molecular Weight : 420.43 g/mol.

- Solubility : Higher water solubility than free theophylline due to ethylenediamine.

- Applications : Bronchodilator with a faster onset but narrower therapeutic index than choline theophyllinate.

- Key Difference : Ethylenediamine enhances solubility but may introduce toxicity risks absent in choline-based salts .

3-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-acetyl)-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro-(4.5)decan-2-one

- Structure : A purine derivative with a spirocyclic moiety and phenylethyl substituent .

- Applications : Experimental compound with uncharacterized therapeutic use.

- Key Difference : The spirocyclic structure and acetyl group alter receptor binding compared to the simpler theophyllinate anion.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Compounds

Biological Activity

1,3-Dimethyl-2-oxopurin-6-olate, 2-hydroxyethyl(trimethyl)azanium, also known as a derivative of theophylline, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its purine base structure, which is crucial for its biological activity. The molecular formula is , and it features a methylated xanthine core that contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of theophylline exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain derivatives against various bacterial strains, particularly Staphylococcus spp. The mechanism of action is likely linked to the inhibition of biofilm formation and interference with bacterial metabolic processes.

Table 1: Antimicrobial Activity of Theophylline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| Compound C | Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using L929 mouse fibroblast cells demonstrated that certain concentrations of the compound did not significantly affect cell viability, suggesting a favorable safety profile.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 77 | 68 |

| 100 | 92 | 92 |

| 50 | 74 | 67 |

| Control | 100 | 100 |

Case Studies

- Case Study on Antimicrobial Resistance : A recent study investigated the efficacy of the compound against antibiotic-resistant strains. Results indicated that some derivatives maintained activity against methicillin-resistant Staphylococcus aureus (MRSA), providing insights into their potential role in combating resistant infections .

- Clinical Evaluation : Clinical trials have assessed the use of theophylline derivatives in treating respiratory conditions. The findings suggest that these compounds can improve airway function without significant adverse effects .

Q & A

Q. How can advanced NMR techniques (e.g., DOSY) resolve dynamic behavior in solution?

- Methodological Answer : Diffusion-ordered spectroscopy (DOSY) measures hydrodynamic radii, detecting self-association or micelle formation. Variable-temperature NMR (VT-NMR) probes conformational flexibility of the hydroxyethyl chain. ¹H-¹⁵N HSQC tracks azanium group protonation states .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antibacterial efficacy across studies?

- Analysis : Variations in MIC values may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media ionic strength (affecting azanium solubility). Re-evaluate activity using standardized CLSI broth microdilution protocols and include cationic adjuvants (e.g., EDTA) to enhance membrane penetration .

Q. Why do computational predictions of binding affinity conflict with experimental data?

- Analysis : Force field inaccuracies (e.g., partial charge assignments for the oxopurin moiety) may skew docking results. Validate models with alanine scanning mutagenesis of the target protein. Use hybrid QM/MM (quantum mechanics/molecular mechanics) to refine ligand-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.